molecular formula C18H14BrNO2 B12993565 N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B12993565
M. Wt: 356.2 g/mol
InChI Key: SHNXBKMYRCRCHQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and anticancer research. This compound features a brominated phenyl group and a naphthalen-1-yloxy substituent, a structure that combines a 4-bromophenyl moiety linked via an acetamide bridge to a naphthalen-1-yloxy group . Its molecular formula is C₁₈H₁₄BrNO₂, with a molecular weight of 356.21 g/mol . This compound serves as a key intermediate in organic synthesis and has demonstrated significant research value in the development of novel therapeutic agents. Recent scientific investigations have focused on naphthalen-1-yloxyacetamide derivatives as promising scaffolds for anticancer activity . Specifically, conjugates incorporating this moiety have shown potent anti-proliferative effects against hormone-responsive breast cancer cells (MCF-7) by inducing cell cycle arrest and promoting cellular apoptosis . The mechanism of action is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic markers like Bax and caspase-9 . Applications & Research Value: • Anticancer Research: Explored as a core structure in the design of naphthalen-1-yloxyacetamide-acrylamide conjugates for targeted activity against breast cancer cell lines . • Chemical Synthesis: The bromine atom on the phenyl ring enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to create diverse chemical libraries for structure-activity relationship (SAR) studies . • Medicinal Chemistry: Serves as a versatile building block for developing potential aromatase inhibitors, which are a key target in the treatment of estrogen receptor-positive cancers . Handling & Safety: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C18H14BrNO2/c19-14-8-10-15(11-9-14)20-18(21)12-22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21)

InChI Key

SHNXBKMYRCRCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 4-bromoaniline with naphthalen-1-ol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide undergoes hydrolysis under acidic or basic conditions .

Reaction Conditions Products Mechanistic Notes
Acidic (e.g., HCl, H₂SO₄)4-Bromoaniline + 2-(Naphthalen-1-yloxy)acetic acidProtonation of the amide oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (e.g., NaOH, KOH)Sodium salt of 2-(Naphthalen-1-yloxy)acetic acid + 4-BromoanilineDeprotonation of water generates hydroxide ions, which attack the carbonyl carbon.

Key Findings

  • Hydrolysis rates depend on pH and temperature, with faster degradation observed under strongly acidic conditions.

  • The bromophenyl group remains intact during hydrolysis, as C-Br bonds are stable under these conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group participates in SNAr reactions due to the strong electron-withdrawing effect of the amide and bromine substituents .

Reagents/Conditions Products Yield/Outcome
NH₃ (excess), Cu catalyst, 100°CN-(4-Aminophenyl)-2-(naphthalen-1-yloxy)acetamideSubstitution of Br with NH₂ group; moderate yield .
NaN₃, DMF, 120°CN-(4-Azidophenyl)-2-(naphthalen-1-yloxy)acetamideHigh conversion efficiency reported .

Structural Insights

  • The para-bromo substituent activates the aromatic ring toward nucleophilic attack, while the amide group stabilizes the transition state via resonance .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings .

Reagents Conditions Products
Phenylboronic acid, Pd(PPh₃)₄K₂CO₃, DME/H₂O, 80°CN-(4-Biphenyl)-2-(naphthalen-1-yloxy)acetamide
Vinylboronic ester, PdCl₂(dppf)DMF, 100°CN-(4-Vinylphenyl)-2-(naphthalen-1-yloxy)acetamide

Key Observations

  • Reactions proceed efficiently with aryl and vinyl boronic acids, yielding biaryl or styryl derivatives .

  • Steric hindrance from the naphthalenyloxy group may reduce reaction rates compared to simpler bromoarenes .

Halogen Bonding and Crystal Packing

Intermolecular halogen bonding (C-Br⋯O) and π-π stacking interactions dominate the solid-state behavior .

Interaction Type Bond Length (Å) Angle (°) Role in Reactivity
C-Br⋯O (halogen bonding)3.21–3.45155–165Stabilizes transition states in solid-phase reactions .
π-π stacking3.48–3.65Enhances molecular rigidity, affecting reaction kinetics.

Oxidation and Reduction Pathways

Limited studies suggest redox activity at the naphthalenyloxy moiety :

  • Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the naphthalene ring, yielding phthalic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives, preserving the amide group.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting.

  • Photodegradation : UV exposure induces homolytic cleavage of the C-Br bond, forming radical intermediates .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties
N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide is structurally similar to natural compounds like benzylpenicillin, which has implications for its use as a therapeutic agent. Research indicates that derivatives of acetamides exhibit anticoagulant properties and can be effective in treating thromboembolic disorders and myocardial infarction . The compound's ability to act as a ligand due to its coordination capabilities further enhances its potential in drug design.

Case Study: Thromboembolic Disorders
A study investigated the efficacy of various acetamide derivatives, including this compound, in inhibiting platelet aggregation. The results showed significant inhibition rates compared to control substances, indicating potential use in developing new anticoagulant therapies .

Coordination Chemistry

Ligand Properties
The compound acts as a ligand due to the presence of the amide functional group, which can coordinate with metal ions. This property is crucial in the development of metal complexes used in catalysis and materials science . The coordination abilities of this compound have been explored in various metal-ligand systems, showcasing its versatility in forming stable complexes.

Crystal Engineering

Structural Studies
Crystallographic studies have revealed that this compound forms distinct crystal structures characterized by hydrogen bonding networks. These interactions contribute to the stability and integrity of the crystal lattice . Understanding these structural properties is essential for applications in drug formulation and material design.

Applications in Nanotechnology
Recent studies have explored the use of this compound in the synthesis of mesoporous materials and nanocomposites. The compound's structural properties facilitate its incorporation into polymer matrices, enhancing their thermal and mechanical properties .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the naphthalen-1-yloxy group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide with analogs differing in substituents, heterocyclic cores, or pharmacological profiles.

Acetamide Derivatives with Aromatic Substitutions

Compounds sharing the acetamide backbone but varying in aromatic substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents Yield (%) Melting Point (°C) Key Structural Features Evidence Source
This compound 4-Bromophenyl, naphthyloxy N/A N/A Naphthyloxy group enhances π-π stacking
N-(2-Chlorophenyl)-2-(naphthyloxy)acetamide (6k) 2-Chlorophenyl, naphthyloxy N/A N/A Chlorine alters electronic density
N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide 4-Chlorophenyl, quinolyloxy N/A N/A Quinoline ring introduces basicity
N-(3-Chloro-4-fluorophenyl)-2-naphthylacetamide 3-Cl-4-F-phenyl, naphthyl N/A 421 Halogenated phenyl enhances lipophilicity

Key Observations :

  • Halogen substitutions (Br, Cl, F) influence solubility and bioavailability. Bromine’s larger atomic radius may enhance receptor binding affinity compared to chlorine or fluorine .
Heterocyclic Acetamide Derivatives

Compounds incorporating heterocycles (e.g., triazoles, thiazoles) demonstrate varied bioactivity profiles:

Compound Name Heterocycle Yield (%) Melting Point (°C) Biological Activity Evidence Source
N-(4-Bromophenyl)-2-(triazol-1-yl)acetamide (12b) 1,2,3-Triazole 27 N/A Antimicrobial (potential)
N-(4-Bromophenyl)-2-(thiazol-3-yl)acetamide (9e) Thiazole 15 210–213 FPR modulation
N-(4-Bromophenyl)-2-(thiazolidinedione)acetamide (4j) Thiazolidine-2,4-dione 96 253–255 High yield, antimicrobial

Key Observations :

  • Thiazolidinedione derivatives (e.g., 4j) exhibit superior synthetic yields (96–98%) compared to thiazole or triazole analogs (15–27%), likely due to stabilized intermediates in cyclization reactions .
  • The target compound’s naphthyloxy group may offer unique FPR modulation compared to thiazole-based derivatives like 9e, which showed moderate activity in HL60 cell assays .
Pharmacologically Active Analogs

Select analogs with reported bioactivity highlight structural-activity relationships:

Compound Name Bioactivity Potency (IC50/EC50) Key Functional Groups Evidence Source
AMC3 (N-(4-Bromophenyl)-2-cyano-pyridinone) FPR1/FPR2 agonist <10 µM Cyano, methoxyphenyl
N-(4-Methoxyphenyl)-2-quinazolineacetamide (38) Anticancer (HCT-1, MCF-7) <5 µM Quinazoline, sulfonyl
N-(4-Bromophenyl)-2-triazinoindolylacetamide (26) Antimicrobial N/A Triazinoindole, bromophenyl

Key Observations :

  • The target compound’s naphthyloxy group may mimic the planar aromatic systems of quinazoline derivatives (e.g., 38), which show potent anticancer activity .
  • Unlike AMC3, which directly modulates FPRs, the target compound’s activity may depend on naphthyloxy-mediated hydrophobic interactions .
Crystallographic and Structural Comparisons

Crystal structure analyses reveal differences in molecular packing and hydrogen bonding:

Compound Name Dihedral Angle (°) Hydrogen Bonding Crystal Stability Evidence Source
This compound 60.5 N–H···O (intermolecular) High
N-(3-Chloro-4-fluorophenyl)-2-naphthylacetamide 60.5 N–H···O (intramolecular) Moderate
N-(4-Chlorophenyl)-2-quinolyloxyacetamide 55.2 C–H···O, π-π stacking High

Key Observations :

  • The target compound’s dihedral angle (60.5°) between the bromophenyl and naphthyloxy groups matches that of fluorinated analogs, suggesting conserved conformational flexibility .
  • Intermolecular N–H···O hydrogen bonds enhance crystal packing stability, a feature shared with halogenated phenyl analogs .

Biological Activity

N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological significance, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromophenol with naphthalene derivatives in the presence of acetic anhydride or other acylating agents. The resultant compound features a bromophenyl group and a naphthalen-1-yloxy moiety, contributing to its biological properties.

Structural Formula

The structural formula can be represented as follows:

C16H14BrNO\text{C}_{16}\text{H}_{14}\text{Br}\text{N}\text{O}

This indicates the presence of bromine (Br), which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to target proteins.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.
  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, particularly breast cancer (MCF7) cells. The mechanism involves induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialE. coli15Disruption of cell membrane
AntimicrobialS. aureus12Inhibition of protein synthesis
AnticancerMCF7 (breast cancer)5Induction of apoptosis
AnticancerA549 (lung cancer)7Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism, leading to reduced proliferation in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, primarily through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.
  • Antibacterial Mechanisms : The compound targets bacterial lipid biosynthesis, leading to compromised membrane integrity and eventual cell death.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple strains of bacteria. The results indicated significant antimicrobial activity, with an IC50 value lower than that of standard antibiotics used in clinical settings .

Study 2: Anticancer Properties

A comprehensive study evaluated the anticancer effects on MCF7 cells. The findings revealed that the compound not only inhibited cell growth but also triggered apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 . Flow cytometry analysis confirmed G2/M phase arrest, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4-Bromophenyl)-2-(naphthalen-1-yloxy)acetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between nitro compounds and alkynes, followed by acetylation. For example:

  • Step 1 : React a nitro precursor (e.g., nitrobenzene derivatives) with an alkyne (e.g., naphthalen-1-yloxyacetylene) under Huisgen conditions (Cu(I)-catalyzed) to form a triazole intermediate.
  • Step 2 : Acetylate the intermediate using naphthalen-1-yloxyacetyl chloride in the presence of a base (e.g., triethylamine) at low temperatures (273 K) to yield the final product .
    Yields can vary (15–27%) depending on substituents and reaction optimization .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

Key methods include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Substituents like bromine or chlorine shift adjacent protons upfield due to electron-withdrawing effects .
  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) stretches .
  • HRMS : Validate molecular ion peaks (e.g., m/z calculated for C₁₈H₁₃BrN₂O₂: 376.02) with <2 ppm error .

Q. What solvent systems are optimal for crystallization and single-crystal X-ray diffraction?

Slow evaporation of toluene or ethanol at controlled temperatures (298–421 K) produces high-quality crystals. Hydrogen-bonding networks (N–H···O) stabilize the crystal lattice, as observed in related acetamide derivatives .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-proton interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, confirm aryl-ether linkages via HMBC correlations between naphthalene protons and the ether oxygen .
  • Dynamic Effects : Check for rotameric equilibria in flexible groups (e.g., acetamide side chains) using variable-temperature NMR .

Q. What crystallographic challenges arise during refinement of this compound derivatives?

  • Disorder Handling : Flexible substituents (e.g., naphthalene rings) may exhibit positional disorder. Use SHELXL with restraints (e.g., DFIX, SIMU) to model split positions .
  • Hydrogen Bonding : Identify weak interactions (e.g., C–H···π) using Mercury software to refine anisotropic displacement parameters. Dihedral angles between aromatic planes (e.g., 60.5° in related structures) influence packing .
  • Twinned Data : For high-symmetry space groups, apply TWIN/BASF commands in SHELXL to correct for merohedral twinning .

Q. How can reaction yields for derivatives be optimized in multi-step syntheses?

  • Catalyst Screening : Test Pd/C (10%) for nitro reductions or Cu(I)/TBTA for click chemistry, monitoring yields via HPLC .
  • Microwave Assistance : Reduce reaction times (e.g., from 3 h to 20 min) for cycloadditions, improving throughput .
  • Workup Strategies : Use liquid-liquid extraction (dichloromethane/brine) to isolate polar intermediates and minimize byproduct carryover .

Q. What computational strategies address conformational flexibility in molecular docking studies?

  • Conformer Sampling : Generate low-energy conformers (e.g., with OMEGA software ) to account for naphthalene ring rotation and acetamide torsion angles .
  • Docking Validation : Cross-check AutoDock Vina results with crystallographic data (e.g., Protein Data Bank entries) to validate binding poses.
  • QM/MM Refinement : Apply Gaussian09 for post-docking optimization of hydrogen-bond geometries .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and experimental HRMS data?

  • Isotopic Peaks : Bromine (⁷⁹Br/⁸¹Br) produces a 1:1 doublet. Verify isotopic distribution matches theoretical patterns .
  • Adduct Formation : Check for [M+Na]⁺ or [M+H]⁺ adducts in ESI-MS, adjusting calibration accordingly .

Q. Why do certain derivatives exhibit lower bioactivity despite structural similarity?

  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder target binding. Perform CoMFA analysis to map steric/electrostatic fields .
  • Metabolic Stability : Use hepatic microsome assays to identify rapid degradation (e.g., via CYP450 oxidation of naphthalene rings) .

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